molecular formula C13H25NO3 B1445437 tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate CAS No. 1454913-95-1

tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate

Cat. No.: B1445437
CAS No.: 1454913-95-1
M. Wt: 243.34 g/mol
InChI Key: ZLEBLWDLKHDYEW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and cyclopentyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:

Comparison with Similar Compounds

tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific cyclopentyl and hydroxypropan-2-yl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)8-10-6-4-5-7-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEBLWDLKHDYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454913-95-1
Record name tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)CC1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-((tert-butoxycarbonyl)amino)-3-cyclopentylpropanoic acid (730 mg, 2.84 mmol) in THF (7.5 mL) cooled to −10° C. was added N-methylmorpholine (0.312 mL, 2.84 mmol) followed by isobutyl chloroformate (0.373 mL, 2.84 mmol). The reaction mixture was then stirred for 5 min. The solid obtained was removed by filtration and washed with THF (5 mL). The filtrate was cooled to −10° C. and treated with NaBH4 (161 mg, 4.26 mmol) in water (5 mL) dropwise. The reaction mixture was stirred at −10° C. for 10 min and allowed to warm to room temperature and stirred for another 30 min. The reaction mixture was then quenched with cold water (5 mL). The aqueous layer extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with brine (20 mL), dried over sodium sulfate and concentrated under reduced pressure to afford a residue which was purified by column chromatography (pet ether: ethyl acetate) to afford tert-butyl 1-cyclopentyl-3-hydroxypropan-2-ylcarbamate (500 mg, 2.05 mmol, 72% yield). 1H NMR (400 MHz, DMSO-d6) δ 6.38 (m, 1H), 4.51 (m, 1H), 3.85-3.65 (m, 1H), 3.42 (m, 1H), 3.25 (m, 1H), 3.8 (m, 1H), 2.75 (m, 1H), 1.85-1.65 (m, 4H), 1.6-1.25 (m, 12H), 1.15 (m, 2H).
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.312 mL
Type
reactant
Reaction Step Two
Quantity
0.373 mL
Type
reactant
Reaction Step Three
Name
Quantity
161 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)CC1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
Reactant of Route 4
tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
Reactant of Route 5
tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
Reactant of Route 6
tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate

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